

Synthesis of Novel Quinoxalin-2(1H)-one Derivatives as Potent Bioactive Agents

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Compound of Interest

Compound Name: **6-Bromoquinoxalin-2(1H)-one**

Cat. No.: **B1281080**

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Application Note

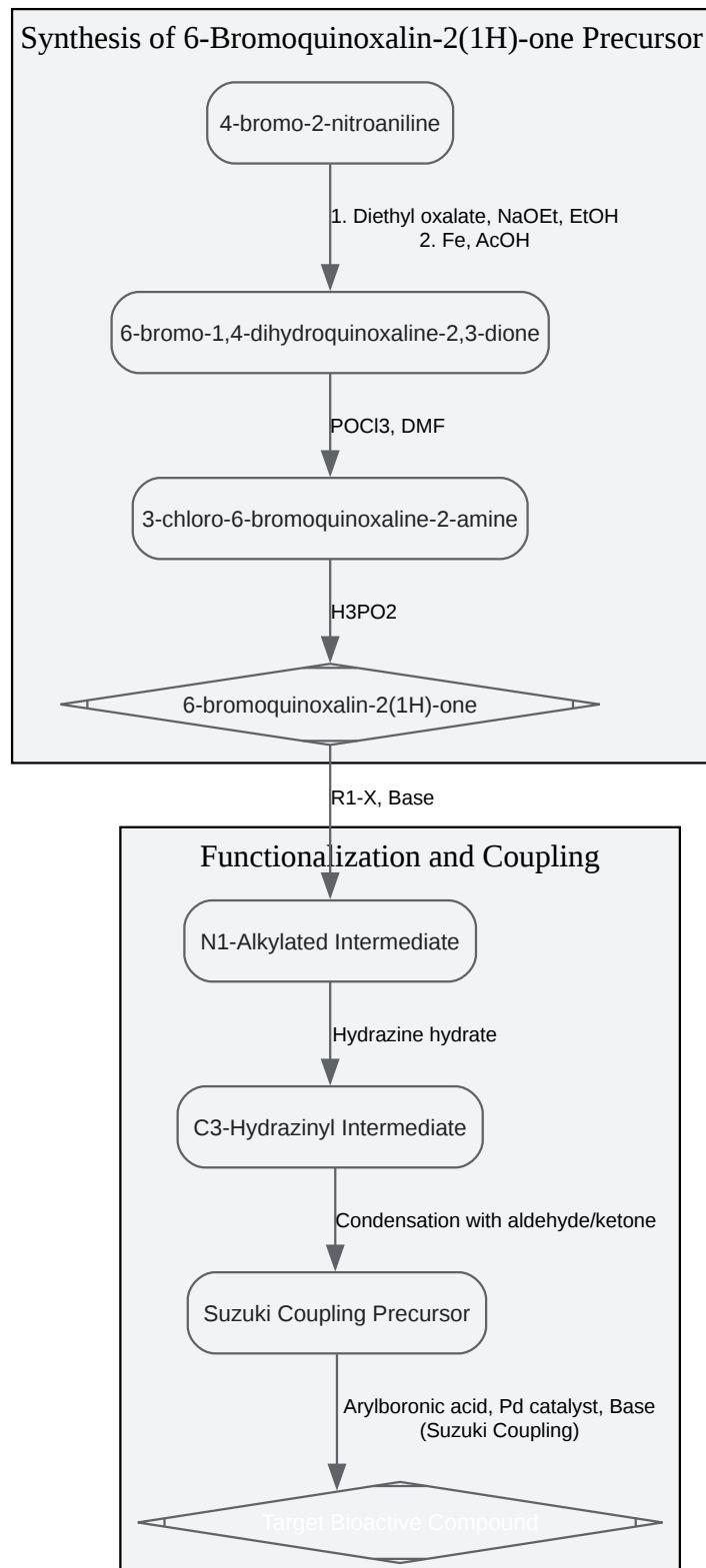
Audience: Researchers, scientists, and drug development professionals.

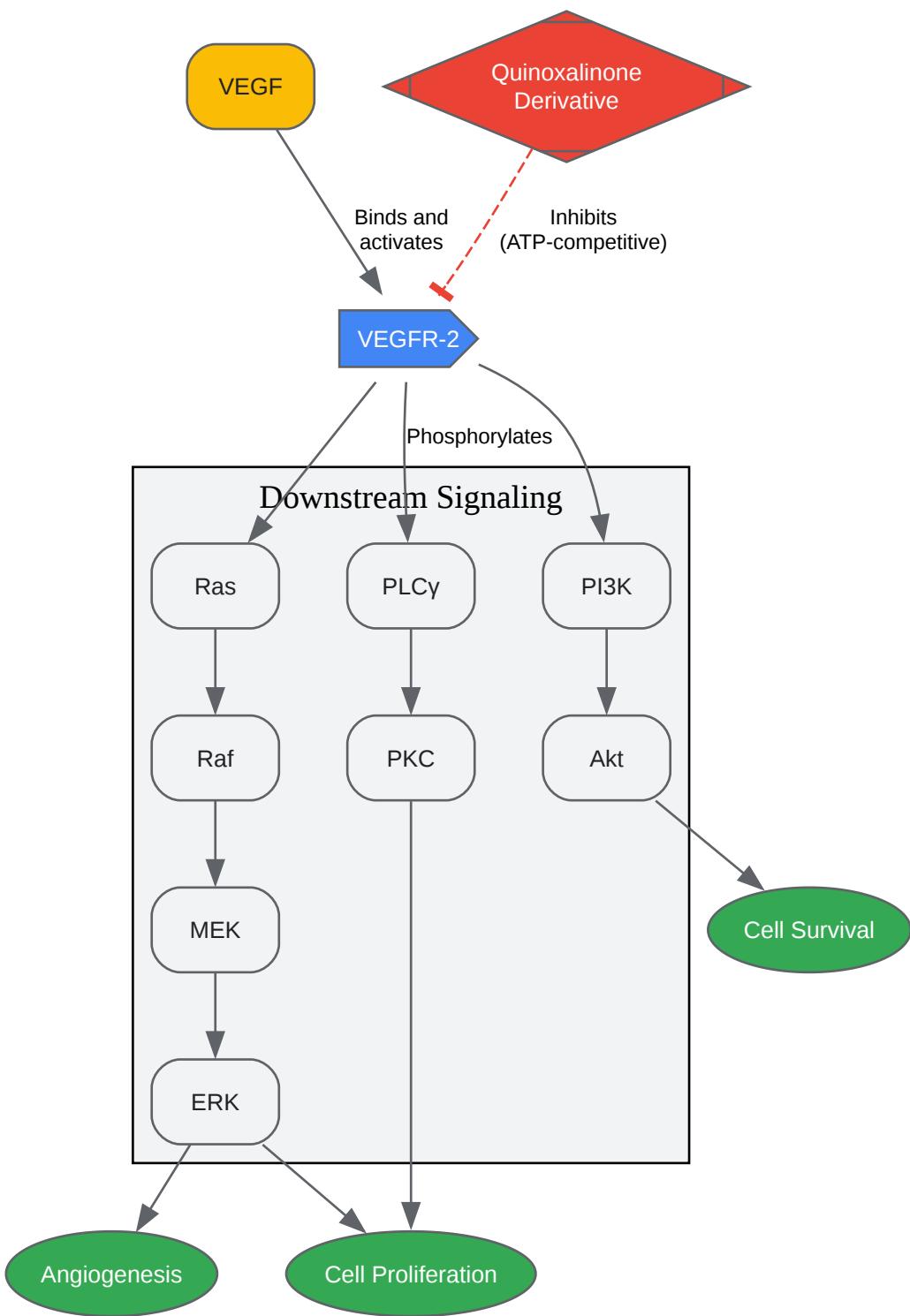
Introduction: The quinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties. The strategic functionalization of this scaffold allows for the fine-tuning of its pharmacological profile. This document provides detailed protocols for the synthesis of bioactive compounds starting from **6-Bromoquinoxalin-2(1H)-one**, a versatile intermediate for introducing chemical diversity at the 6-position through modern cross-coupling reactions. The application note focuses on the synthesis of potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a key target in cancer therapy.

Synthesis of Bioactive 6-Substituted Quinoxalin-2(1H)-one Derivatives

This section outlines a synthetic route to novel quinoxalin-2(1H)-one derivatives with potent anticancer activity. The key starting material, **6-bromoquinoxalin-2(1H)-one**, is first synthesized from 4-bromo-2-nitroaniline. Subsequent modifications at the N1 and C3 positions, followed by a Suzuki coupling at the C6 position, yield the target bioactive compounds.

Synthetic Workflow:



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